molecular formula C12H10 B14652945 2,6-Dimethylidene-2,6-dihydronaphthalene CAS No. 41182-12-1

2,6-Dimethylidene-2,6-dihydronaphthalene

Cat. No.: B14652945
CAS No.: 41182-12-1
M. Wt: 154.21 g/mol
InChI Key: IWFOZWWHTIBYOZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylidene-2,6-dihydronaphthalene typically involves the alkylation of naphthalene. One common method is the “alkenylation process,” where butadiene, o-xylene, and a sodium-potassium alloy are used to form 5-(ortho-tolyl)pent-2-ene. This intermediate is then cyclized to 1,5-dimethyltetraline, which is subsequently dehydrogenated to form 1,5-dimethylnaphthalene. Finally, 1,5-dimethylnaphthalene is isomerized to 2,6-dimethylnaphthalene .

Industrial Production Methods

Industrial production of this compound involves the separation of alkylated naphthalenes from crude oil and coal tar. This process is complex and requires multiple steps, including selective crystallization and adsorption, to isolate the desired isomer .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylidene-2,6-dihydronaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products

    Oxidation: 2,6-Naphthalenedicarboxylic acid

    Reduction: Various hydrogenated derivatives

    Substitution: Substituted naphthalenes

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-Dimethylidene-2,6-dihydronaphthalene involves its interaction with molecular targets and pathways specific to its chemical structure. The compound’s effects are primarily due to its ability to undergo various chemical reactions, leading to the formation of different products that interact with biological and chemical systems.

Comparison with Similar Compounds

2,6-Dimethylidene-2,6-dihydronaphthalene is unique among its isomers due to its specific structural arrangement. Similar compounds include other dimethylnaphthalene isomers, such as 1,5-dimethylnaphthalene and 2,7-dimethylnaphthalene . These isomers differ in the position of the methyl groups on the naphthalene ring, leading to variations in their chemical properties and applications.

Properties

CAS No.

41182-12-1

Molecular Formula

C12H10

Molecular Weight

154.21 g/mol

IUPAC Name

2,6-dimethylidenenaphthalene

InChI

InChI=1S/C12H10/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3-8H,1-2H2

InChI Key

IWFOZWWHTIBYOZ-UHFFFAOYSA-N

Canonical SMILES

C=C1C=CC2=CC(=C)C=CC2=C1

Origin of Product

United States

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